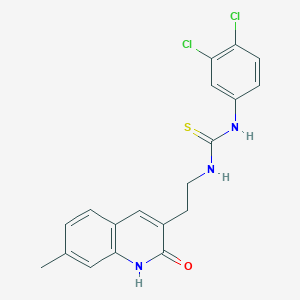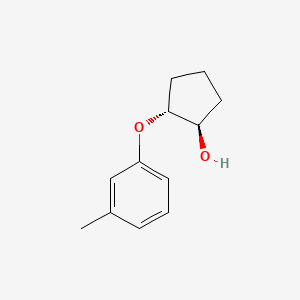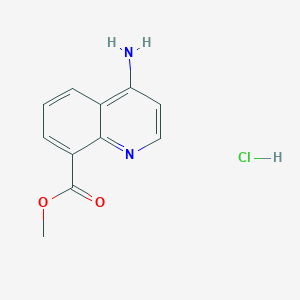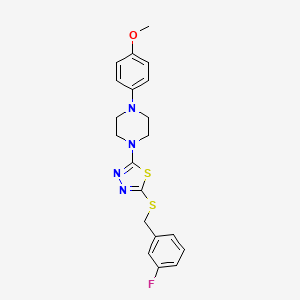![molecular formula C15H18ClN3O2 B2896061 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide CAS No. 1432436-58-2](/img/structure/B2896061.png)
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The chloromethyl group attached to the oxadiazole ring and the propanamide group attached to the phenyl ring could potentially make this compound reactive and suitable for further chemical modifications .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The chloromethyl and propanamide groups could then be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the chloromethyl group, and the propanamide group attached to the phenyl ring. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could undergo nucleophilic substitution reactions, and the propanamide group, which could participate in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar propanamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Properties
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of azole derivatives from specific propanehydrazide and their N′-phenylcarbamoyl derivatives. This includes a variety of oxadiazoles, triazoles, and thiadiazole derivatives. Some of these compounds exhibited antibacterial activity against specific strains, highlighting their potential as antibacterial agents (Tumosienė et al., 2012).
Anticancer Potential : A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized and evaluated as drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, indicating their potential as drug candidates for treating Alzheimer's disease (Rehman et al., 2018).
Urease Inhibition : Novel bi-heterocyclic compounds demonstrated potent inhibitory activity against the urease enzyme, suggesting their application in treating diseases related to urease activity. These compounds also showed minimal cytotoxicity, making them promising therapeutic agents (Abbasi et al., 2020).
Photoluminescent Properties
- Mesomorphic Behavior and Photoluminescence : Studies on 1,3,4-oxadiazole derivatives have investigated their phase behaviors and photoluminescent properties. Compounds exhibited cholesteric and nematic mesophases, along with strong blue fluorescence emission, indicating their potential use in optical and electronic applications (Han et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-11-6-4-5-10(2)15(11)18-13(20)7-8-14-17-12(9-16)19-21-14/h4-6H,3,7-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDGEXQLPKUBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC2=NC(=NO2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895978.png)
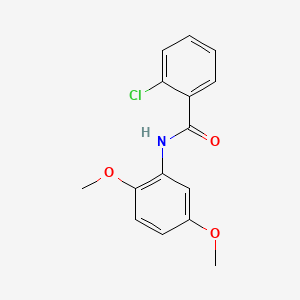
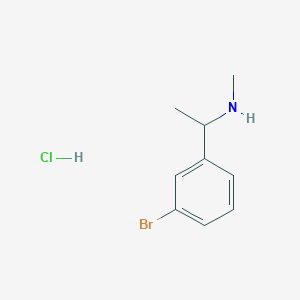
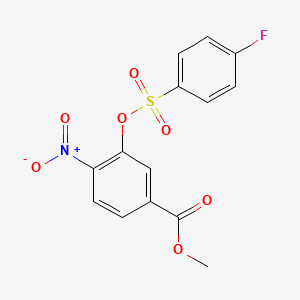
![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)
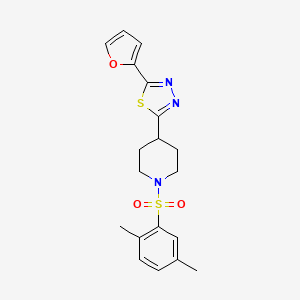
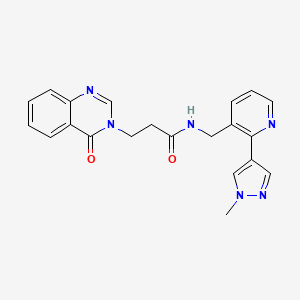
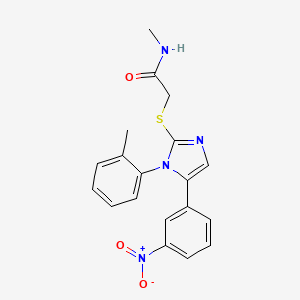
![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)
